ZM 449829 ZM 449829 1-(2-naphthalenyl)-2-propen-1-one is a member of naphthalenes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005401
InChI: InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
SMILES: C=CC(=O)C1=CC2=CC=CC=C2C=C1
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol

ZM 449829

CAS No.:

Cat. No.: VC0005401

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

ZM 449829 -

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
IUPAC Name 1-naphthalen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Standard InChI Key FOTCGZPFSUWZBN-UHFFFAOYSA-N
SMILES C=CC(=O)C1=CC2=CC=CC=C2C=C1
Canonical SMILES C=CC(=O)C1=CC2=CC=CC=C2C=C1

Chemical and Physical Properties

ZM 449829, systematically named 1-(2-naphthalenyl)-2-propen-1-one, is characterized as a white waxy solid with a predicted density of 1.093 ± 0.06 g/cm3^3 and a boiling point of 319.3 ± 15.0 °C . Its chemical structure features a naphthyl group linked to a propenone moiety, which is critical for its interaction with the hydrophobic ATP-binding pocket of JAK3. The compound’s stability requires storage in a dark, dry environment at temperatures below -20°C to prevent degradation .

Table 1: Key Chemical Properties of ZM 449829

PropertyValue
CAS Number4452-06-6
Molecular FormulaC13H10O\text{C}_{13}\text{H}_{10}\text{O}
Molar Mass182.22 g/mol
Density1.093 ± 0.06 g/cm3^3
Boiling Point319.3 ± 15.0 °C
AppearanceWhite waxy solid

Mechanism of Action and Selectivity

ZM 449829 operates through competitive inhibition of JAK3’s ATP-binding site, a mechanism validated by its differential pIC50_{50} values across kinases. Its selectivity for JAK3 over EGFR, JAK1, and CDK4 underscores its utility in dissecting JAK3-specific signaling pathways . Notably, ZM 449829’s metabolite, ZM39923, shares structural similarities but exhibits reduced potency (IC50_{50} = 10 nM for TGM2 inhibition compared to ZM 449829’s 5 nM) .

In cellular assays, ZM 449829 (1 μM) pretreatment for 30 minutes abolished interleukin-2 (IL-2)-induced STAT5 phosphorylation in YTS, NK92, and primary natural killer (NK) cells, confirming its functional blockade of JAK3-dependent signaling . This effect aligns with JAK3’s role in mediating STAT5 activation downstream of cytokine receptors.

In Vitro Pharmacological Profile

Kinase Inhibition Potency

ZM 449829’s selectivity was rigorously assessed against a panel of kinases:

Table 2: Inhibitory Activity of ZM 449829 Against Key Targets

TargetpIC50_{50}IC50_{50} (nM)
JAK36.8158
EGFR5.010,000
JAK14.720,000
CDK4<5.0>100,000

Data derived from fluorescence-based and radiometric kinase assays highlight its >60-fold selectivity for JAK3 over EGFR and JAK1 .

TGM2 Crosslinking Inhibition

In addition to JAK3, ZM 449829 inhibits TGM2, an enzyme implicated in protein crosslinking pathologies. In the absence of reducing agents like dithiothreitol (DTT), ZM 449829 achieves an IC50_{50} of 5 nM, which increases to 20 μM in the presence of DTT, reflecting its thiol-dependent mechanism . This property has been exploited in Drosophila models of polyglutamine-induced neurodegeneration, where ZM 449829 improved survival by 40% compared to controls .

Selectivity Profiling in Kinome Screens

A kinase profiling study utilizing a split-luciferase three-hybrid system revealed that ZM 449829 exhibits negligible off-target activity against 48 kinases, including ABL, IKK, and CDKs . At 10 μM, it showed <5% inhibition for all tested kinases outside the JAK family, further corroborating its selectivity .

Discussion and Future Directions

Future studies should explore structural analogs to decouple JAK3 and TGM2 activities, enabling precise dissection of their roles in disease. Additionally, in vivo pharmacokinetic studies are warranted to assess its bioavailability and potential therapeutic applications in autoimmune disorders and neurodegeneration.

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